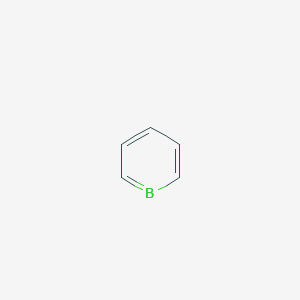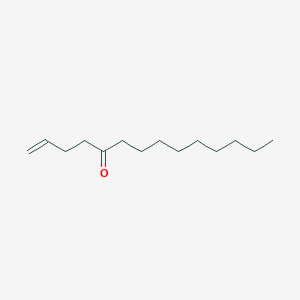
1-Tetradecen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetradecen-5-one is an organic compound with the molecular formula C14H26O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a double bond and a ketone functional group, making it a subject of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tetradecen-5-one can be synthesized through several methods, including:
Aldol Condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the α,β-unsaturated ketone.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, utilizing catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Tetradecen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The double bond in this compound can undergo electrophilic addition reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and hydrogen halides (HCl, HBr) are commonly used.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated alkenes and other substituted derivatives.
Scientific Research Applications
1-Tetradecen-5-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Tetradecen-5-one involves its interaction with various molecular targets and pathways. The carbonyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the double bond in the compound can undergo reactions with nucleophiles, leading to the formation of various adducts. These interactions can influence cellular processes and biochemical pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
1-Tetradecen-5-one can be compared with other similar compounds, such as:
1-Tetradecene: A hydrocarbon with a similar carbon chain length but lacking the carbonyl group.
1-Tetradecanol: An alcohol with a similar carbon chain length but containing a hydroxyl group instead of a carbonyl group.
1-Tetradecanal: An aldehyde with a similar carbon chain length but containing an aldehyde group instead of a ketone group.
Uniqueness: this compound is unique due to the presence of both a double bond and a ketone functional group, which imparts distinct chemical reactivity and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
34914-80-2 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradec-1-en-5-one |
InChI |
InChI=1S/C14H26O/c1-3-5-7-8-9-10-11-13-14(15)12-6-4-2/h4H,2-3,5-13H2,1H3 |
InChI Key |
ODLIIOIKNZNRLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


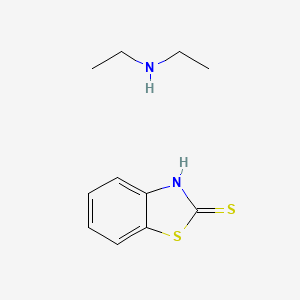
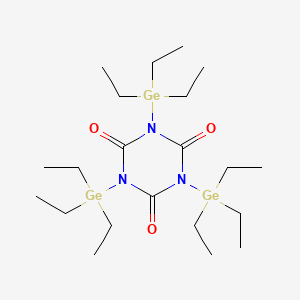
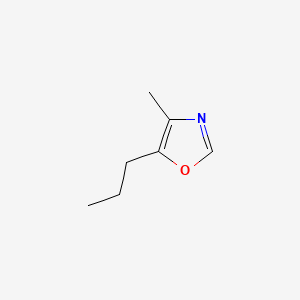
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
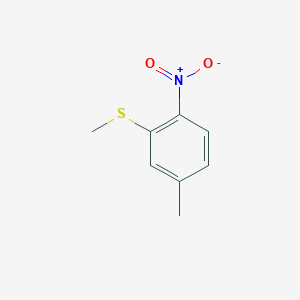
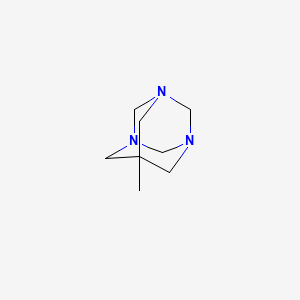
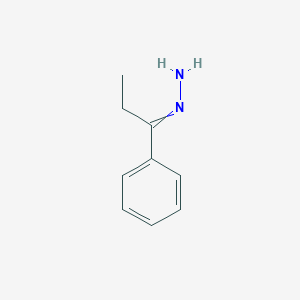
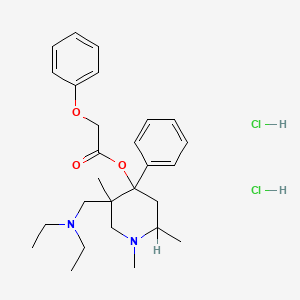

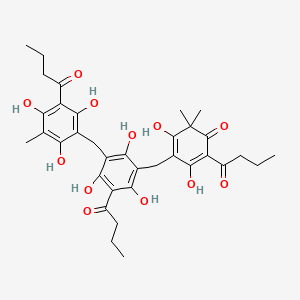
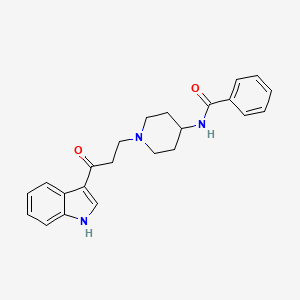
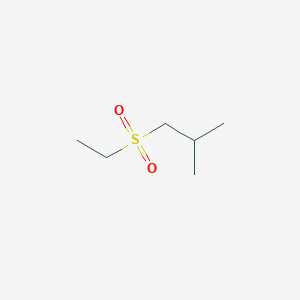
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)
